molecular formula C14H14Cl2N2O2 B1409412 ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1858255-30-7

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B1409412
M. Wt: 313.2 g/mol
InChI Key: BANDJCCKJCTBPK-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the following structural formula: !Compound Structure . It belongs to the class of pyrazole derivatives and exhibits interesting biological properties.


Synthesis Analysis

  • Further react ethyl N-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate with 3,5-dichlorobenzyl bromide to yield ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring bearing an ethyl ester group and a 3,5-dichlorophenyl substituent. The presence of chlorine atoms in the phenyl ring contributes to its unique properties .

Scientific Research Applications

  • Synthesis and Reactivity : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a closely related compound, has been studied for its reactivity with substituted hydrazines. This research found conditions for selective formation of pyrazole derivatives, which are structurally related to your compound of interest (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

  • Antimicrobial and Anticancer Potential : Novel pyrazole derivatives, synthesized from a precursor similar to ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have shown promising antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating the potential of these derivatives in pharmaceutical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally similar to the compound , were synthesized with high regioselectivity under ultrasound irradiation. This methodology highlights the efficient and selective synthesis of these compounds, which is crucial for their potential applications (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

  • Crystal and Molecular Structure Analysis : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, another closely related compound, was synthesized and characterized, including single crystal X-ray diffraction studies. Understanding the molecular structure of such compounds is vital for their application in various fields, including drug design (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

  • Computational Studies and DFT Calculations : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a structurally similar compound, underwent extensive computational studies and density functional theory (DFT) calculations. These studies provide insights into the electronic and structural properties of such compounds, which are essential for their practical applications (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-6-10(15)5-11(16)7-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANDJCCKJCTBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

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